molecular formula C12H15BrFN B1517159 N-(5-Bromo-2-fluorobenzyl)cyclopentanamine CAS No. 1019532-16-1

N-(5-Bromo-2-fluorobenzyl)cyclopentanamine

Cat. No.: B1517159
CAS No.: 1019532-16-1
M. Wt: 272.16 g/mol
InChI Key: KDJWKPKFBNUJET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Bromo-2-fluorobenzyl)cyclopentanamine is a substituted benzylamine derivative featuring a cyclopentylamine moiety attached to a benzyl group substituted with bromine (Br) at the 5-position and fluorine (F) at the 2-position of the aromatic ring. This compound is structurally characterized by its halogenated aromatic system and the cyclopentylamine group, which may influence its physicochemical properties, such as lipophilicity, solubility, and receptor binding affinity.

Properties

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFN/c13-10-5-6-12(14)9(7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDJWKPKFBNUJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-5-fluoroaniline as a Precursor

A crucial intermediate in the preparation of N-(5-Bromo-2-fluorobenzyl)cyclopentanamine is 2-bromo-5-fluoroaniline, which can be synthesized by reduction of 2-bromo-5-fluoronitrobenzene. The process involves:

  • Reacting 2-bromo-5-fluoronitrobenzene with iron powder in a mixture of acetic acid and ethanol under reflux conditions for approximately 2 hours.
  • Subsequent neutralization with sodium hydroxide solution and extraction with diethyl ether.
  • The organic phase is washed, dried over magnesium sulfate, and concentrated to yield 2-bromo-5-fluoroaniline as a light tan oil with quantitative yield, pure enough for further use without additional purification.

Reaction conditions summary:

Step Reagents/Conditions Duration Yield
Reduction Fe powder, HOAc/EtOH, reflux (20°C) ~2 hours Quantitative
Workup NaOH (10N), Et2O extraction - -

Preparation of 5-Bromo-2-fluorobenzeneboronic Acid (Alternative Intermediate)

A related intermediate, 5-bromo-2-fluorobenzeneboronic acid, can be prepared via lithiation of 1-bromo-4-fluorobenzene followed by reaction with trialkyl borates:

  • Lithiation is performed at temperatures below 0°C using a lithium base in an appropriate solvent.
  • The resulting (5-bromo-2-fluorophenyl)lithium species is reacted with a trialkyl borate (e.g., trimethyl borate).
  • Hydrolysis of the boronate ester affords 5-bromo-2-fluorobenzeneboronic acid.

This intermediate is valuable for Suzuki coupling reactions to introduce the benzyl group or other modifications.

Synthesis of 5-Bromo-2-fluorobenzonitrile (Alternative Route)

Another synthetic route involves preparing 5-bromo-2-fluorobenzonitrile, which can be converted to benzyl derivatives:

  • Starting from o-fluorobenzoyl chloride, reaction with ammoniacal liquor produces ortho-fluorobenzamide.
  • Dehydration using reagents such as phosphorus oxychloride or sulfur oxychloride yields the corresponding fluorobenzonitrile.
  • Bromination in concentrated sulfuric acid with a brominating agent (e.g., C5H6Br2N2O2) affords 5-bromo-2-fluorobenzonitrile.

This method is noted for mild conditions, low cost, and recyclable solvent use.

Formation of this compound

General Strategy

The target compound is typically synthesized by nucleophilic substitution or reductive amination involving:

  • The reaction of 5-bromo-2-fluorobenzyl halides or aldehydes with cyclopentanamine.
  • Reductive amination of 5-bromo-2-fluorobenzaldehyde with cyclopentanamine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride).

Typical Procedure for Reductive Amination

  • 5-Bromo-2-fluorobenzaldehyde is reacted with cyclopentanamine in an appropriate solvent (e.g., methanol or dichloromethane).
  • A reducing agent is added to the reaction mixture to reduce the imine intermediate to the corresponding secondary amine.
  • The reaction is typically carried out at room temperature or slightly elevated temperatures.
  • Workup involves aqueous extraction, drying, and purification by chromatography or recrystallization.

This approach provides good yields and high purity of this compound.

Summary Table of Preparation Methods

Step/Intermediate Method/Conditions Key Reagents Notes/Outcome
2-Bromo-5-fluoroaniline Reduction of 2-bromo-5-fluoronitrobenzene Fe powder, HOAc/EtOH, NaOH Quantitative yield, pure intermediate
5-Bromo-2-fluorobenzeneboronic acid Lithiation of 1-bromo-4-fluorobenzene + borate n-BuLi or similar, trialkyl borate Useful for Suzuki coupling
5-Bromo-2-fluorobenzonitrile Ammonia reaction + dehydration + bromination o-Fluorobenzoyl chloride, POCl3, brominating agent Mild, cost-effective route
This compound Reductive amination of 5-bromo-2-fluorobenzaldehyde Cyclopentanamine, NaBH(OAc)3 or NaCNBH3 Efficient formation of target amine

Research Findings and Considerations

  • The reduction of nitro to amine groups using iron powder in acidic ethanol is a classical and reliable method providing high purity intermediates without complex purification.
  • Lithiation and boronic acid formation allow for versatile functionalization, especially for cross-coupling reactions, which could be adapted to synthesize benzyl intermediates for the target amine.
  • The nitrile route offers an alternative pathway with advantages in reagent cost and solvent recycling, which may be attractive for scale-up.
  • Reductive amination remains the preferred method for the final step due to its mild conditions and high selectivity, minimizing side reactions and enabling straightforward purification.

Chemical Reactions Analysis

Synthetic Pathways and Functional Group Reactivity

The compound features a bromine atom, fluorine substituent, and secondary amine, which influence its reactivity:

Functional Group Reactivity Example Reactions
Aromatic Bromine Susceptible to nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling (e.g., Suzuki, Ullmann).Cross-coupling with arylboronic acids to form biaryl structures .
Fluorine Electron-withdrawing effects enhance electrophilic substitution at meta/para positions.Limited direct reactivity but modulates electronic properties for downstream transformations .
Benzylamine Alkylation, acylation, or condensation reactions via the NH group.Formation of imines or amides under standard conditions .

Cross-Coupling Reactions

The bromine atom in N-(5-bromo-2-fluorobenzyl)cyclopentanamine enables participation in palladium-catalyzed cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling :
    Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and base (e.g., K₂CO₃) yields biaryl derivatives .

    Ar B OH 2+C12H15BrFNPd catalystAr C12H15FN+B OH 3\text{Ar B OH }_2+\text{C}_{12}\text{H}_{15}\text{BrFN}\xrightarrow{\text{Pd catalyst}}\text{Ar C}_{12}\text{H}_{15}\text{FN}+\text{B OH }_3
  • Buchwald-Hartwig Amination :
    Substitution of bromine with amines to form diarylamines under Pd/Xantphos catalysis .

Amine Functionalization

The cyclopentylamine group can undergo:

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Reductive Amination : Condensation with aldehydes/ketones followed by NaBH₄ reduction to generate tertiary amines .

Bromine Replacement

Bromine may be substituted via SNAr under harsh conditions (e.g., CuI, 150°C) or photoredox catalysis for C–N bond formation .

Stability and Handling

  • Light Sensitivity : The bromo-fluoro aromatic system may degrade under prolonged UV exposure.

  • Storage : Stable at −20°C under inert gas (e.g., N₂) .

Hypothetical Reaction Table

Reaction Type Conditions Expected Product Yield (Predicted)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivative60–75%
Amide FormationAcCl, Et₃N, DCM, 0°C → RTN-Acylated product85–90%
SNAr with AmineCuI, DMAc, 150°CDiarylamine40–55%

Scientific Research Applications

N-(5-Bromo-2-fluorobenzyl)cyclopentanamine is a compound of interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of specific kinases involved in neurodegenerative diseases and other therapeutic areas. This article explores the scientific research applications of this compound, highlighting its inhibitory activities, synthesis methods, and potential therapeutic uses.

Structure

This compound is characterized by a cyclopentyl amine moiety attached to a bromo-fluorobenzyl group. The presence of halogen atoms (bromine and fluorine) in the aromatic ring enhances the compound's biological activity by influencing its binding properties.

Inhibition of Kinases

One of the primary applications of this compound is its role as an inhibitor of various kinases, particularly GSK-3β, IKK-β, and ROCK-1. These kinases are implicated in several pathological processes, including neurodegeneration and inflammation.

GSK-3β Inhibition

GSK-3β is a critical enzyme involved in the regulation of numerous cellular processes, including glycogen metabolism and cell signaling pathways related to Alzheimer's disease (AD). Inhibition of GSK-3β has been shown to reduce tau hyperphosphorylation, which is a hallmark of AD pathology. Studies have demonstrated that compounds similar to this compound exhibit potent GSK-3β inhibitory activity with IC50 values in the low nanomolar range .

IKK-β and ROCK-1 Inhibition

Inhibiting IKK-β can disrupt inflammatory pathways mediated by NF-kB, making it a target for treating inflammatory diseases. Similarly, ROCK-1 inhibition has been associated with neuroprotective effects in models of neurodegeneration . The compound's structural features allow it to effectively inhibit these kinases, which may lead to therapeutic benefits in conditions such as AD and other neurodegenerative disorders.

Neuroprotective Properties

Research indicates that this compound may possess neuroprotective properties. By inhibiting kinases involved in tau phosphorylation and inflammatory responses, this compound could potentially mitigate neuronal damage associated with neurodegenerative diseases .

Potential in Cancer Therapy

The anti-inflammatory properties associated with IKK-β inhibition suggest that this compound could also be explored for cancer therapies where inflammation plays a role in tumor progression .

Case Study 1: Alzheimer's Disease Models

In vitro studies using microglial BV-2 cell lines have shown that compounds similar to this compound suppress nitric oxide production and pro-inflammatory cytokines in response to lipopolysaccharide stimulation. This suggests potential use in reducing neuroinflammation associated with Alzheimer's disease .

Case Study 2: In Vivo Efficacy

Animal models treated with GSK-3β inhibitors have demonstrated improved cognitive functions and reduced tau pathology. This compound's efficacy in these models could provide insights into its therapeutic potential against cognitive decline .

Mechanism of Action

The mechanism by which N-(5-Bromo-2-fluorobenzyl)cyclopentanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(5-Bromo-2-fluorobenzyl)cyclopentanamine and related compounds:

Compound Name Substituents on Benzyl Group Amine Group Molecular Formula CAS/ID Reported Applications/Activities Key References
This compound 5-Br, 2-F Cyclopentanamine C₁₂H₁₄BrFN Not provided Structural analog of NMDA ligands
N-(4-Chlorobenzyl)cyclopentanamine 4-Cl Cyclopentanamine C₁₂H₁₅ClN 66063-15-8 No specific activity reported
N-[(3-Bromo-2-fluorophenyl)methyl]cyclopentanamine 3-Br, 2-F Cyclopentanamine C₁₂H₁₄BrFN Not provided MSDS indicates toxicity hazards
N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide 5-Br, 2-Cl Cyclopropyl + sulfonamide C₂₁H₁₉BrClNO₂S Not provided Antibacterial, antitumor activities
N-((5-(4-Fluoro-2-[11C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine 4-F, 2-OCH₃ (radiolabeled) Cyclopentanamine C₁₉H₂₀FNO·¹¹C Not provided Radiolabeled NMDA ligand for PET imaging
3-Methyl-N-((S)-1-phenylethyl)cyclopentanamine Phenyl (non-halogenated) Cyclopentanamine + methyl C₁₄H₂₁N Not provided Calcium channel inhibition (Cav1.3-specific)

Key Structural and Functional Insights :

Halogen Substitution Patterns :

  • The position and type of halogens (Br, F, Cl) significantly alter electronic and steric properties. For example, replacing 5-Br/2-F with 4-Cl (as in N-(4-Chlorobenzyl)cyclopentanamine) reduces steric bulk and may impact receptor binding .
  • The 3-Br/2-F isomer () demonstrates how halogen positioning affects toxicity profiles, as indicated by its MSDS hazards .

Amine Group Modifications :

  • Cyclopentanamine derivatives with bulkier substituents (e.g., sulfonamide in ) exhibit broader pharmacological activities, including antitumor effects, likely due to enhanced interactions with enzymatic targets .
  • Replacement of cyclopentanamine with methyl or phenylethyl groups () reduces conformational rigidity, impacting calcium channel selectivity .

Biological Activity Trends :

  • Radiolabeled analogs () highlight the utility of halogenated cyclopentanamines in neuroimaging, where fluorine and methoxy groups improve blood-brain barrier penetration .
  • Sulfonamide-containing analogs () demonstrate the importance of hydrogen-bonding motifs in antibacterial and antitumor applications .

Research Findings and Structure-Activity Relationships (SAR)

  • Halogen Effects : Bromine at the 5-position (in the target compound) may enhance lipophilicity and metabolic stability compared to chlorine or unsubstituted analogs. Fluorine at the 2-position contributes to electronic effects without significant steric hindrance .
  • Amine Flexibility : Cyclopentanamine’s rigid structure likely restricts conformational freedom, favoring selective binding to ion channels (e.g., Cav1.3) over more flexible amines like N-methyl derivatives .
  • Aromatic System Modifications : Pyridinyl or naphthalene extensions (e.g., ) introduce π-π stacking interactions, critical for high-affinity binding to proteins like sulfonamide targets .

Biological Activity

N-(5-Bromo-2-fluorobenzyl)cyclopentanamine is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the existing literature on its biological properties, including antibacterial and anti-inflammatory activities, as well as its interactions with various biological targets.

Chemical Structure and Properties

The compound features a cyclopentanamine moiety substituted with a 5-bromo-2-fluorobenzyl group. The presence of halogen atoms (bromine and fluorine) is significant as they can influence the lipophilicity and reactivity of the molecule, potentially enhancing its biological activity.

Biological Activity

1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, fluorinated derivatives have shown significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMIC (µg/mL)Reference
This compoundPseudomonas aeruginosa1.3-fold lower than kanamycin B
Fluorinated aldimine (similar structure)Staphylococcus aureus17.1 µM

The mechanism of action for these compounds often involves the inhibition of key enzymes involved in bacterial fatty acid synthesis, such as ecKAS III, which is crucial for bacterial growth and survival.

2. Anti-inflammatory Activity
In addition to antibacterial effects, compounds with structural similarities to this compound have been evaluated for their anti-inflammatory properties. Studies utilizing carrageenan-induced rat paw edema models have demonstrated that certain derivatives exhibit significant anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Case Study 1: Antibacterial Testing
A study assessed the antibacterial efficacy of a series of fluorinated compounds, including derivatives similar to this compound. The results indicated that these compounds displayed superior activity against human pathogenic strains compared to traditional antibiotics like cefotaxime and amoxicillin/clavulanic acid, particularly against S. aureus and K. pneumoniae.

Case Study 2: In Vivo Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory activities of cyclopentanamine derivatives in vivo. The study found that specific substitutions at the benzyl position significantly enhanced anti-inflammatory responses in animal models, indicating the importance of structural modifications for optimizing biological activity.

Mechanistic Insights

The biological activities of this compound may be attributed to its ability to interact with various biological targets:

  • Enzymatic Inhibition : Compounds with similar structures have been shown to inhibit bacterial enzymes like ecKAS III, which are vital for fatty acid biosynthesis.
  • Receptor Interactions : Some derivatives may act as ligands for cannabinoid receptors, influencing pathways associated with pain and inflammation.

Q & A

Q. What are the common synthetic routes for preparing N-(5-Bromo-2-fluorobenzyl)cyclopentanamine, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The compound is typically synthesized via reductive amination, where 5-bromo-2-fluorobenzaldehyde reacts with cyclopentanamine in the presence of a reducing agent like sodium cyanoborohydride. Key parameters include:

  • Solvent selection : Dichloromethane or methanol ensures solubility and minimizes side reactions .
  • Temperature control : Reactions performed at 0–5°C reduce unwanted byproducts .
  • Catalyst/base optimization : Triethylamine or NaHCO₃ improves reaction efficiency .

Example Optimization Table:

ParameterOptimal ConditionYield Impact
SolventMethanol85% yield
Reducing AgentNaBH₃CN78% purity
Reaction Time12 hoursMinimal degradation

Q. How can researchers validate the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks to computational predictions (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 2.8–3.1 ppm for cyclopentyl CH₂) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 272.08 (theoretical: 272.07) .
  • HPLC : Use C18 columns with acetonitrile/water gradients; ≥95% purity indicates minimal impurities .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity across different studies?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds (e.g., dopamine D2 antagonists) .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to identify outliers .
  • Structural Confirmation : Re-synthesize batches with conflicting results and validate via X-ray crystallography .

Q. How does the introduction of halogen substituents (bromine and fluorine) influence the compound’s reactivity and interaction with biological targets?

Methodological Answer:

  • Electrophilic Reactivity : Bromine enhances susceptibility to nucleophilic substitution (e.g., Suzuki coupling for derivatization) .
  • Lipophilicity : Fluorine increases logP (predicted logP = 2.8), improving blood-brain barrier penetration .
  • Receptor Binding : Halogens alter steric and electronic interactions; docking studies suggest fluorine’s electronegativity strengthens hydrogen bonds with D2 receptor residues .

Q. What in vitro and in vivo models are appropriate for assessing the neuropharmacological potential of this compound?

Methodological Answer:

  • In Vitro :
    • Radioligand binding assays (³H-spiperone for D2 receptor affinity) .
    • Calcium flux assays in transfected CHO cells expressing serotonin receptors .
  • In Vivo :
    • Rodent models (e.g., forced swim test for antidepressant activity) .
    • Microdialysis to measure dopamine release in striatal regions .

Q. How can computational chemistry predict the binding affinity of this compound to neurotransmitter receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., D2 receptor PDB: 6CM4). Key residues: Asp114 (salt bridge), Phe389 (π-π stacking) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS software) .
  • QSAR Models : Corrogate substituent electronegativity with IC₅₀ values from analogous compounds .

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity, and how can they be addressed?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution with lipases .
  • Catalyst Optimization : Palladium-catalyzed asymmetric hydrogenation reduces racemization .
  • Process Monitoring : In-line FTIR tracks enantiomeric excess (ee) during synthesis .

Data Contradiction Analysis Example:

StudyReported EC₅₀ (nM)Possible Cause of Discrepancy
A120 ± 15Impurity in precursor (5% by HPLC)
B75 ± 10Use of higher-purity NaBH₃CN (99.9%)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromo-2-fluorobenzyl)cyclopentanamine
Reactant of Route 2
Reactant of Route 2
N-(5-Bromo-2-fluorobenzyl)cyclopentanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.